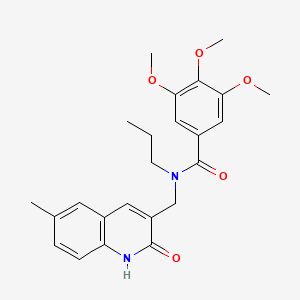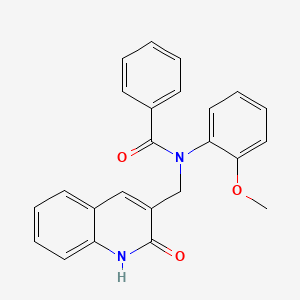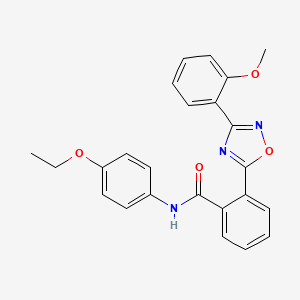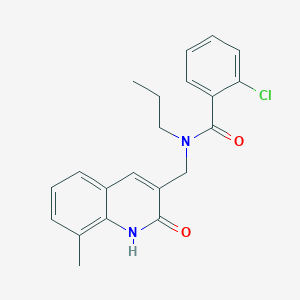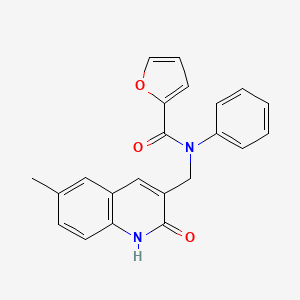
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide, also known as HMQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQC is a quinoline-based molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. It has also been shown to modulate the activity of neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its anti-inflammatory and antioxidant properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell or tissue type being studied. In addition, its potential toxicity and side effects have not been fully investigated.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. Further research is needed to fully understand its mechanism of action and how it interacts with different cell and tissue types. In addition, more studies are needed to investigate its potential toxicity and side effects. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide's potential therapeutic applications should also be further explored, particularly in the treatment of neurological disorders and cancer. Finally, the development of more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylfuran-2-carboxamide in the presence of a suitable catalyst. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide in high yield.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-9-10-19-16(12-15)13-17(21(25)23-19)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSZQJLPIGANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
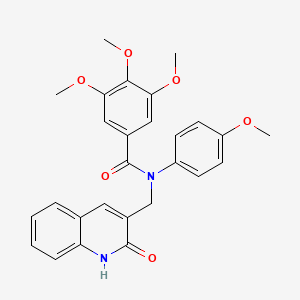

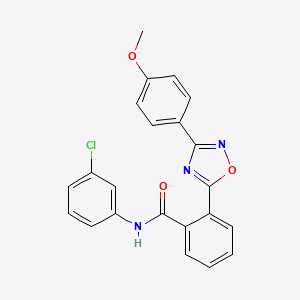
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
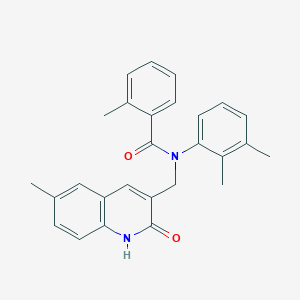


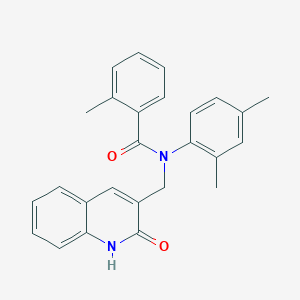
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
